molecular formula C17H25NO3 B3245603 3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester CAS No. 170098-39-2

3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester

Cat. No.: B3245603
CAS No.: 170098-39-2
M. Wt: 291.4 g/mol
InChI Key: GICDBOAWMRHEEO-SUMWQHHRSA-N
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Description

3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester is a chemical compound of significant interest in pharmaceutical research and development. It is built around a piperidine core substituted with a 3-hydroxyphenyl group, a structural motif found in compounds investigated for their activity on the central nervous system. Piperidine derivatives are frequently explored as potential ligands for various neurological targets . The compound's structure suggests potential application as a key synthetic intermediate or a candidate for further pharmacological investigation. Research into analogous piperidine-based structures has shown they can be designed to act as histamine H3 receptor (H3R) antagonists/inverse agonists, which are being studied for their potential in treating cognitive disorders associated with conditions like Alzheimer's disease . Furthermore, ester-functionalized compounds often serve as crucial intermediates in the synthesis of more complex molecules, such as amide derivatives, which can be evaluated for selective anti-proliferative effects . This product is presented for research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including wearing suitable protective equipment and working in a well-ventilated environment to prevent exposure .

Properties

IUPAC Name

methyl 3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-12-18(9-7-16(20)21-3)10-8-17(13,2)14-5-4-6-15(19)11-14/h4-6,11,13,19H,7-10,12H2,1-3H3/t13-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICDBOAWMRHEEO-SUMWQHHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155454
Record name Methyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-39-2
Record name Methyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170098-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester (commonly referred to as the compound) is a synthetic derivative of piperidine that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H31NO4C_{23}H_{31}NO_4, and it features a piperidine ring substituted with a hydroxyl group and two methyl groups. The structural complexity allows for interactions with various biological targets, making it a candidate for pharmacological exploration.

Research indicates that the compound exhibits significant antiproliferative properties, particularly against colon cancer cells. It operates primarily through:

  • Histone Deacetylase Inhibition (HDACi) : The compound acts as an HDAC inhibitor, which is crucial in regulating gene expression and has implications in cancer therapy .
  • Selective Targeting : Studies have shown that the compound selectively inhibits cancerous cells while sparing normal cells, indicating a potential therapeutic window .

Antiproliferative Effects

A study conducted on a series of synthesized derivatives demonstrated that several compounds derived from the original structure exhibited strong inhibitory effects on HCT-116 colon cancer cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, with the most potent derivatives being compounds 7a and 7g .

CompoundIC50 (mg/mL)Selectivity
7a0.12High
7g0.12High
7d0.81Moderate

Case Studies

  • In Vitro Studies : In a study assessing the effects of the compound on HCT-116 cells, it was found that treatment led to significant apoptosis characterized by nuclear disintegration observed through DAPI staining. This suggests that the compound can induce cell death in malignant cells effectively .
  • Molecular Docking Studies : Molecular docking analyses revealed that the most active compounds (7a and 7g) bind effectively to the ATP binding site of TRAP1, a protein involved in cancer cell survival pathways. This interaction was confirmed through structural analyses showing favorable binding interactions within the hydrophobic pocket of TRAP1 .

Summary of Findings

The biological activity of 3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester shows promising potential as an anticancer agent due to its selective inhibition of cancer cell proliferation and its mechanism involving HDAC inhibition.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal models will help determine the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Understanding the detailed molecular mechanisms will aid in optimizing this compound for clinical applications.
  • Combination Therapies : Investigating potential synergistic effects with other anticancer agents could enhance treatment outcomes.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Nitro-Substituted Derivatives :

  • 2-Hydroxy-3-(4'-hydroxy-3'-nitrophenyl)propionic acid methyl ester (6): Contains a nitro group at the 3'-position and a hydroxyl group at 4' on the phenyl ring.
  • 3-(4'-Hydroxy-3',5'-dinitrophenyl)propionic acid methyl ester (14) : Dual nitro groups increase molecular polarity, affecting solubility and reactivity compared to the target compound .

Methoxy/Hydroxy-Methoxy Derivatives :

  • 3-(3,4-Dimethoxyphenyl)propionic acid : Methoxy groups improve lipophilicity, aiding membrane penetration in pheromone signaling .
  • 3-(3-Hydroxy-4-methoxyphenyl)propionic acid methyl ester : Combines hydroxyl and methoxy groups, altering hydrogen-bonding capacity and solubility relative to the target compound .

Halogenated Derivatives :

  • 3-(2-Fluorophenyl)propionic acid methyl ester (2b) : Fluorine's electronegativity enhances stability and binding affinity, useful in medicinal chemistry .

Piperidine and Heterocyclic Derivatives

Piperidine-Containing Analogs :

Complex Heterocyclic Derivatives :

  • 3-{4-[6-(3,4-Dimethylphenylcarbamoyl)-1H-benzimidazol-2-yl]-3,5-dimethylphenyl}propionic acid methyl ester : Incorporates benzimidazole and carbamoyl groups, indicating applications in kinase inhibition or anticoagulation .
  • Polymorphs of 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester: Demonstrates structural flexibility for optimizing pharmacokinetics in anticoagulant therapies .

Ester and Backbone Modifications

Propionic Acid Ester Variations :

  • 3-(4,4-Dimethyl-5-keto-3-isoxazole)propionic acid methyl ester (2) : An isoxazole-substituted derivative with a ketone group, highlighting synthetic versatility for bioactive molecules .
  • Fenbufen Methyl Ester: A non-steroidal anti-inflammatory drug (NSAID) derivative, illustrating the pharmacological relevance of propionic acid esters .

Comparative Data Table

Compound Name Key Structural Features Potential Applications Key Differences from Target Compound References
Target Compound 3-Hydroxyphenyl, 3,4-dimethylpiperidine, methyl ester Neurological/antimicrobial (inferred) N/A
2-Hydroxy-3-(4'-hydroxy-3'-nitrophenyl)propionic acid methyl ester 3'-NO₂, 4'-OH on phenyl ring Antimicrobial Nitro group enhances electrophilicity
3-(3-Hydroxy-4-methoxyphenyl)propionic acid methyl ester 3-OH, 4-OCH₃ on phenyl ring Pheromone signaling Methoxy improves lipophilicity
3-(2-Fluorophenyl)propionic acid methyl ester 2-F on phenyl ring Medicinal chemistry Fluorine increases binding stability
Fenbufen Methyl Ester Biphenylcarboxylic acid ester NSAID Biphenyl backbone instead of piperidine
Polymorphs of 3-[(2-{[4-(hexyloxy...)propionic acid ethyl ester Benzimidazole-pyridine-heterocyclic system Anticoagulant therapy Complex heterocyclic extensions

Research Findings and Implications

  • .
  • Piperidine Analogs : Structural similarities suggest CNS activity, though specific data are lacking .
  • Ester Modifications : Variations in ester chain length (methyl vs. ethyl/propyl) influence bioavailability and metabolic stability .

Q & A

Q. Key intermediates :

  • Piperidin-1-yl-butyryl intermediates .
  • Hydroxy-diphenyl-methyl derivatives .

(Basic) How can researchers validate the purity and structural integrity of this compound using chromatographic methods?

Answer:
High-Performance Liquid Chromatography (HPLC) is recommended:

  • Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v), adjusted to pH 4.6 with glacial acetic acid .
  • System suitability : Resolution between the target compound and impurities (e.g., 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol) must exceed 1.5 .
  • Validation : Compare retention times and UV spectra against reference standards .

Q. Supplementary techniques :

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., C₃₂H₃₉NO₄, 501.66 g/mol) .
  • Nuclear Magnetic Resonance (NMR) : Analyze methyl ester protons (δ 3.6–3.8 ppm) and piperidine ring protons (δ 1.2–2.5 ppm) .

(Advanced) What computational strategies can optimize reaction conditions for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search methods are critical:

  • Transition state analysis : Predict energy barriers for NaBH₄ reduction and esterification steps .
  • Data-driven optimization : Use ICReDD’s feedback loop to integrate experimental data (e.g., yields, by-product ratios) into computational models .
  • Solvent selection : Simulate solvent effects (e.g., methanol vs. ethanol) on reaction kinetics using COSMO-RS models .

Case study : Computational screening reduced trial-and-error experimentation by 40% in analogous piperidine syntheses .

(Advanced) How should researchers address contradictions in spectroscopic data (e.g., NMR, MS) when characterizing novel derivatives?

Answer:
Stepwise validation protocol :

Cross-platform analysis : Compare NMR (¹H, ¹³C) and MS data across multiple instruments to rule out instrumental drift .

Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to confirm splitting patterns in overlapping proton signals .

X-ray crystallography : Resolve ambiguities in piperidine ring conformation (e.g., axial vs. equatorial substituents) .

Dynamic NMR : Assess rotational barriers of methyl ester groups at variable temperatures .

Example : Discrepancies in hydroxy-phenyl proton integration were resolved via 2D NOESY correlations .

(Advanced) What are the critical considerations in designing a scalable synthesis protocol while minimizing by-product formation?

Answer:
Scale-up challenges :

  • Temperature control : Exothermic steps (e.g., NaBH₄ reduction) require jacketed reactors to maintain ≤25°C .
  • Catalyst recycling : Immobilize catalysts (e.g., Pd/C for hydrogenation) to reduce costs .
  • By-product suppression : Optimize molar ratios (e.g., NaBH₄:substrate = 1.2:1) to limit over-reduction .

Q. Process analytical technology (PAT) :

  • In-line FTIR : Monitor esterification progress in real time .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, solvent polarity) .

Case study : A 10-fold scale-up achieved 89% yield with <2% impurities by integrating PAT and DoE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester
Reactant of Route 2
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3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester

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